13,34-dioxohexatetracontanedioic Acid
Description
13,34-Dioxohexatetracontanedioic Acid (CAS 17207-66-8) is a long-chain dicarboxylic acid with the molecular formula C₄₆H₈₆O₆ and a molecular weight of 735.195 g/mol. Its structure features a 46-carbon backbone terminating in two carboxylic acid groups (-COOH) and two ketone functional groups at positions 13 and 34 (Figure 1). However, detailed studies on its biological or industrial uses remain sparse in publicly available literature .
Properties
CAS No. |
17207-66-8 |
|---|---|
Molecular Formula |
C46H86O6 |
Molecular Weight |
735.2 g/mol |
IUPAC Name |
13,34-dioxohexatetracontanedioic acid |
InChI |
InChI=1S/C46H86O6/c47-43(39-33-27-21-15-11-17-23-29-35-41-45(49)50)37-31-25-19-13-9-7-5-3-1-2-4-6-8-10-14-20-26-32-38-44(48)40-34-28-22-16-12-18-24-30-36-42-46(51)52/h1-42H2,(H,49,50)(H,51,52) |
InChI Key |
VQILDVDETGYKFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 13,34-Dioxohexatetracontanedioic Acid involves multiple steps and specific reaction conditions
Chemical Reactions Analysis
13,34-Dioxohexatetracontanedioic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: It is used as a reference compound in organic synthesis and analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13,34-Dioxohexatetracontanedioic Acid is not well-understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its exact mechanism of action and potential therapeutic effects .
Comparison with Similar Compounds
4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic Acid (CAS 892155-64-5)
- Key Features : A 43-carbon chain interspersed with 13 ether linkages (-O-) and terminating in two carboxylic acid groups.
- Comparison :
Tridecanoic Acid (CAS 638-53-9)
- Molecular Formula : C₁₃H₂₆O₂.
- Key Features : A saturated medium-chain fatty acid with a single carboxylic acid group.
- Comparison :
Physicochemical Properties
This compound
- Potential Uses: Polymer Chemistry: The ketone groups may serve as cross-linking sites for thermosetting resins. Surfactants: Long hydrophobic chain paired with hydrophilic carboxylic acids could stabilize emulsions.
- Limitations : High molecular weight and low water solubility may restrict biological applications .
Tridecaoxatritetracontane-dioic Acid
Tridecanoic Acid
- Established Uses :
Key Research Findings and Gaps
Synthetic Challenges: this compound’s synthesis likely requires multi-step oxidation and coupling reactions, increasing production costs . Tridecaoxatritetracontane-dioic Acid’s ether-rich structure demands precise oligomerization techniques, as noted in polyether synthesis literature .
Biological Activity: No studies directly link this compound to pharmacological activity, unlike shorter acids like caffeic acid (), which exhibit antioxidant properties.
Safety Profiles: Limited hazard data exist for this compound, though its structural analogs (e.g., medium-chain fatty acids) are generally low-risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
